25-Hydroxyvitamin D3-bromoacetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H45BrO3 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 2-bromoacetate |
InChI |
InChI=1S/C29H45BrO3/c1-20-10-13-24(33-27(31)19-30)18-23(20)12-11-22-9-7-17-29(5)25(14-15-26(22)29)21(2)8-6-16-28(3,4)32/h11-12,21,24-26,32H,1,6-10,13-19H2,2-5H3/b22-11+,23-12-/t21-,24+,25-,26+,29-/m1/s1 |
InChI Key |
CQUVVXAVZUUZDH-TVIDHFRVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CBr)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CBr)C |
Synonyms |
25-hydroxyvitamin D3-3beta-bromoacetate 25-hydroxyvitamin D3-bromoacetate 25-OH-D3-BE |
Origin of Product |
United States |
Synthetic Methodologies for 25 Hydroxyvitamin D3 Bromoacetate
Chemical Derivatization Pathways and Reaction Conditions
The primary chemical derivatization pathway for synthesizing 25-Hydroxyvitamin D3-bromoacetate involves the esterification of the 3β-hydroxyl group of 25-Hydroxyvitamin D3 with a bromoacetylating agent. A general analog, 1α,25-dihydroxyvitamin D3-3β-bromoacetate, has been synthesized, and its methodology provides a strong framework for the synthesis of this compound. nih.gov
The reaction typically proceeds by treating 25-Hydroxyvitamin D3 with bromoacetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to catalyze the reaction and neutralize the bromoacetic acid byproduct. The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) or chloroform (B151607) to ensure the solubility of the reactants and prevent unwanted side reactions.
To prevent the formation of byproducts due to the reactivity of the conjugated diene system in the vitamin D structure, the reaction is often performed under an inert atmosphere (e.g., argon) and at controlled temperatures.
Precursor Compounds and Intermediate Transformations
The principal precursor for the synthesis of this compound is 25-Hydroxyvitamin D3. nih.gov The biosynthetic pathway of 25-Hydroxyvitamin D3 in the body begins with 7-dehydrocholesterol (B119134) in the skin, which is converted to previtamin D3 by UVB radiation and then thermally isomerized to vitamin D3. direct-ms.orgyoutube.com The vitamin D3 is then hydroxylated in the liver to form 25-Hydroxyvitamin D3. direct-ms.orgyoutube.com
For laboratory synthesis, commercially available 25-Hydroxyvitamin D3 is the starting material. A key intermediate transformation may involve the protection of other reactive sites if necessary, although for the direct bromoacetylation of the 3-hydroxyl group, this is often not required. In the synthesis of the related 1α,25-dihydroxyvitamin D3-3β-bromoacetate, the process involved converting 25-hydroxyvitamin D3 to its trans-isomer and then forming a tert-butyldimethylsilyl (TBDMS) ether derivative before subsequent steps. nih.gov A similar strategy could be employed for the synthesis of this compound to enhance reaction specificity and yield.
Optimization Strategies for Yield and Purity of Research-Grade Material
Optimizing the yield and purity of research-grade this compound is crucial for its application in sensitive biochemical assays. Key optimization strategies include:
Stoichiometry of Reactants: Careful control of the molar ratios of 25-Hydroxyvitamin D3, the bromoacetylating agent, and the base is essential to drive the reaction to completion while minimizing the formation of side products.
Reaction Time and Temperature: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the determination of the optimal reaction time. Conducting the reaction at low temperatures can help to control the reaction rate and reduce the degradation of the sensitive vitamin D structure.
Purification Techniques: High-performance liquid chromatography (HPLC) is the method of choice for purifying the final product. nih.gov The use of a C18 column with a suitable mobile phase, such as a mixture of methanol (B129727) and water, allows for the separation of this compound from unreacted 25-Hydroxyvitamin D3 and other impurities. nih.govnih.gov
Analytical Characterization of Synthesized Compound for Research Applications
The identity and purity of synthesized this compound are confirmed through a combination of analytical techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for both the identification and quantification of vitamin D metabolites. thermofisher.com LC-MS/MS provides information on the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the presence of the bromoacetate (B1195939) group. thermofisher.com Derivatization is often employed to enhance ionization efficiency for detection. nih.govfao.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule. nih.gov Quantitative NMR (qNMR) can be utilized to determine the absolute content and purity of the synthesized compound. nih.gov The chemical shifts of the protons and carbons in the vicinity of the 3-bromoacetyl group provide definitive evidence of successful synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is used not only for purification but also for assessing the purity of the final product. nih.gov By comparing the retention time of the synthesized compound with that of a known standard (if available) and analyzing the peak purity, the homogeneity of the sample can be determined.
Molecular Mechanisms of Action and Interaction with Vitamin D System Elements
Covalent Binding Modalities with the Vitamin D Receptor (VDR)
25-Hydroxyvitamin D3-bromoacetate acts as an alkylating agent, forming a stable, covalent bond with the Vitamin D Receptor (VDR). This irreversible interaction distinguishes it from the natural ligand, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), which binds reversibly. nih.gov This covalent attachment is hypothesized to protect the analog from enzymatic degradation, potentially increasing its biological half-life. nih.gov
Research has successfully identified a specific target for the covalent action of vitamin D analogs like bromoacetate (B1195939) derivatives within the VDR's ligand-binding domain (LBD). Studies using a closely related compound, 1α,25-dihydroxyvitamin D3-3β-bromoacetate, have demonstrated that it specifically and covalently labels a single cysteine residue, Cys288, within the VDR-LBD. nih.gov This alkylation of the VDR's hormone-binding pocket is a key feature of its mechanism. nih.gov
| Compound | Target Receptor | Binding Domain | Specific Residue | Reference |
|---|---|---|---|---|
| 1α,25-Dihydroxyvitamin D3-3β-bromoacetate | Vitamin D Receptor (VDR) | Ligand-Binding Domain (LBD) | Cysteine-288 (Cys288) | nih.gov |
The irreversible binding of the bromoacetate analog to the VDR induces distinct conformational changes in the receptor. nih.gov While the natural hormone 1,25(OH)2D3 binding also causes a conformational shift necessary for transcriptional activation, the covalent attachment of the analog is thought to lock the VDR into a transcriptionally active holo-form. nih.govnih.gov This altered conformation is crucial for subsequent interactions with other nuclear proteins. Once attached, the bromoacetate moiety is effectively cleaved, leaving a derivative that can activate gene transcription similarly to the natural hormone. nih.gov
A critical step in VDR-mediated gene transcription is its heterodimerization with the Retinoid X Receptor (RXR). The conformational change induced by a ligand is essential for this process. nih.gov Pull-down assays have shown that this compound promotes a strong interaction between the VDR and RXR. nih.gov This induced dimerization is a prerequisite for the VDR-RXR complex to bind to vitamin D response elements (VDREs) on DNA and initiate the transcription of target genes. nih.govnih.gov The ability of the covalently bound analog to facilitate this crucial protein-protein interaction underscores its functional activity within the cell. nih.gov
| Interaction | Effect of Compound | Functional Outcome | Reference |
|---|---|---|---|
| VDR-RXR Heterodimerization | Induces strong interaction | Formation of active transcription complex | nih.gov |
| VDR-Coactivator Binding | Induces strong interaction with GRIP-1 | Recruitment of transcriptional machinery | nih.gov |
Interaction Dynamics with Vitamin D Binding Protein (DBP)
The Vitamin D Binding Protein (DBP) is the primary carrier of vitamin D metabolites in the bloodstream, binding approximately 85-90% of circulating 25-hydroxyvitamin D (25(OH)D). nih.govnih.gov Its high affinity for these metabolites regulates their bioavailability and transport to target tissues. nih.gov
The DBP possesses a high-affinity binding pocket for vitamin D and its metabolites. nih.gov The precise topography of this ligand-binding site has been explored using affinity and photoaffinity analogs of 25-hydroxyvitamin D3. nih.gov These probes are designed to bind to the pocket and, upon activation, form covalent links with nearby amino acid residues, thereby "mapping" the binding domain. While DBP is structurally similar to serum albumin with three distinct domains, it possesses a highly specific binding site for vitamin D metabolites. nih.gov
Competitive binding assays are a fundamental tool for studying the interaction between DBP and vitamin D metabolites. In these assays, a radiolabeled vitamin D metabolite, such as tritiated 25-OH-D3, is incubated with DBP. The addition of an unlabeled competitor, like a bromoacetate analog, will displace the radiolabeled ligand in a dose-dependent manner. nih.gov This displacement demonstrates that the analog actively binds to the same site as the natural metabolite. nih.gov Such assays have been crucial in confirming that C19-modified affinity and photoaffinity analogs of 25-OH-D3 effectively compete for and bind to the ligand pocket of DBP, making them valuable tools for studying its structure and function. nih.gov
Stereochemical Orientation within the DBP Binding Site
There is no direct experimental data, such as X-ray crystallography or NMR spectroscopy, that specifically elucidates the stereochemical orientation of this compound within the binding site of the Vitamin D Binding Protein (DBP). However, based on the known interactions of the parent molecule, 25-hydroxyvitamin D3, with DBP, some inferences can be drawn.
Regulation of Vitamin D Metabolizing Enzymes
The regulation of vitamin D metabolizing enzymes, particularly CYP24A1 (24-hydroxylase), is a critical aspect of maintaining vitamin D homeostasis.
Effects on 24-Hydroxylase (CYP24) Expression and Activity
There are no specific studies that have investigated the effects of this compound on the expression and activity of 24-hydroxylase (CYP24A1). The expression of CYP24A1 is strongly induced by 1,25-dihydroxyvitamin D3 as part of a negative feedback loop to control the levels of the active form of vitamin D. It is conceivable that if this compound acts as a vitamin D receptor (VDR) agonist, it could potentially upregulate CYP24A1 expression. Conversely, if it acts as an antagonist or has off-target effects, its influence on CYP24A1 could be inhibitory or non-existent. Without experimental data, any potential effect remains speculative.
Alteration of Compound Catabolic Stability and Half-Life in Research Models
No data is available regarding the catabolic stability and half-life of this compound in any research models. The metabolic fate of this compound would likely be influenced by the bromoacetate group. This functional group could be subject to enzymatic or chemical hydrolysis, and the presence of the bromine atom might alter its susceptibility to hydroxylation by enzymes like CYP24A1 compared to the natural substrate. The stability and half-life would be key determinants of its biological activity and duration of action in any experimental system.
Applications of 25 Hydroxyvitamin D3 Bromoacetate As a Biochemical Research Tool
Affinity Labeling Techniques for Receptor and Protein Characterization
25-Hydroxyvitamin D3-bromoacetate, a synthetic derivative of the major circulating form of vitamin D, 25-hydroxyvitamin D3 (25-OH-D3), has been engineered as a powerful tool for biochemical research. nih.gov Its utility stems from the incorporation of a bromoacetate (B1195939) group, which acts as a reactive electrophile. nih.gov This functional group allows the molecule to form a stable, covalent bond with nucleophilic amino acid residues within the ligand-binding pocket of its target proteins, a process known as affinity labeling. nih.gov This irreversible binding provides a unique advantage over the natural, reversible binding of 25-OH-D3, enabling researchers to permanently tag and subsequently identify and characterize interacting proteins. nih.govnih.gov
Identification of Novel VDR-Interacting Proteins
The primary target of 25-hydroxyvitamin D3 and its analogs is the Vitamin D Receptor (VDR), a nuclear receptor that mediates the genomic effects of the hormone. mdpi.com Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) to modulate gene transcription. mdpi.com
While the interaction with VDR and RXR is well-established, this compound serves as a tool to probe for and identify other, potentially novel, VDR-interacting proteins. By covalently locking the VDR in an active conformation, the bromoacetate derivative can stabilize the entire VDR-containing protein complex. This allows for the co-purification and subsequent identification of associated proteins that might otherwise have transient or lower-affinity interactions. For instance, "pull-down" assays using 25-hydroxyvitamin D3-3-bromoacetate have demonstrated its ability to induce a strong interaction between the VDR and general transcription factors, as well as the glucocorticoid receptor-interacting protein 1 (GRIP-1), in PC-3 prostate cancer cells. nih.gov Although direct discovery of entirely novel VDR partners using this specific bromoacetate derivative is an area of ongoing research, its utility in solidifying known interactions and facilitating the isolation of VDR-coregulator complexes is a key aspect of its application. nih.govresearchgate.net
Elucidation of Ligand-Binding Domain Architecture
The covalent nature of the bond formed by this compound has been instrumental in mapping the architecture of the VDR's ligand-binding domain (LBD). nih.gov The bromoacetate moiety at the 3-position of the A-ring of the vitamin D sterol acts as a tether, covalently linking the analog to a specific site within the LBD. nih.gov
Studies using the dihydroxylated form of this analog, 1α,25-dihydroxyvitamin D3-3-bromoacetate, have precisely identified a single cysteine residue, Cys288, within the VDR-LBD as the site of covalent attachment. nih.govnih.gov This finding has significant implications for understanding the topology of the binding pocket, indicating that the A-ring of the vitamin D molecule is oriented in close proximity to this particular amino acid. nih.gov By knowing the precise point of attachment, researchers can build more accurate three-dimensional models of the VDR-LBD and better understand how ligands orient themselves within the binding pocket to initiate a biological response. nih.gov The irreversible binding of this compound essentially "freezes" the ligand-receptor interaction, allowing for detailed structural analysis that would be more challenging with its natural, non-covalently binding counterpart. nih.gov
Probing the Specificity and Affinity of Binding Interactions
This compound has also been employed to investigate the specificity and affinity of interactions with both the VDR and the vitamin D-binding protein (DBP), the primary carrier of vitamin D metabolites in the bloodstream. nih.gov Competitive binding assays are a common method used for this purpose. In these assays, the ability of the bromoacetate analog to displace a radiolabeled natural ligand from its binding protein is measured.
Research has shown that the addition of the bromoacetate group to 25-OH-D3 alters its binding affinity. Compared to the parent compound, 25-OH-D3, the bromoacetate derivative exhibits a reduced affinity for DBP. nih.gov This is an important characteristic, as a lower affinity for DBP could potentially lead to greater bioavailability of the compound for its target tissues and the VDR. In contrast, despite this modification, the analog retains the ability to specifically bind to the VDR. nih.gov This selective binding is crucial for its function as a research tool, ensuring that it primarily interacts with the intended receptor to elicit a VDR-mediated response. The ability of this compound to specifically label DBP further underscores its utility in probing the binding pockets of vitamin D-interacting proteins. nih.gov
In Vitro Cellular Model Investigations
Beyond its use in characterizing protein-ligand interactions, this compound has been extensively studied in in vitro cellular models for its potential as an anti-cancer agent. Its covalent binding to the VDR is hypothesized to confer a more potent and sustained biological activity compared to the natural ligand. nih.gov
Studies on Cellular Growth Inhibition in Preclinical Cancer Cell Lines
A significant body of research has demonstrated the antiproliferative effects of this compound across a variety of preclinical cancer cell lines. nih.govnih.gov The compound has been shown to inhibit cell growth in both androgen-sensitive (LNCaP, LAPC-4) and androgen-refractory (PC-3, DU145) prostate cancer cells. nih.gov Notably, its efficacy is often comparable to or even stronger than that of 1α,25-dihydroxyvitamin D3, the hormonally active form of vitamin D. nih.gov
The growth-inhibitory effects are not limited to prostate cancer. Studies have also reported similar activity in human renal cancer cells (A498, Caki-1), breast cancer cells (MCF-7), and pancreatic cancer cell lines. nih.govnih.govnih.gov The covalent attachment to the VDR is thought to enhance its anti-growth properties by protecting the compound from catabolic degradation, thereby increasing its intracellular half-life and prolonging its signaling activity. nih.gov
Below is an interactive data table summarizing the growth inhibition findings in various cancer cell lines.
| Cell Line | Cancer Type | Concentration | Growth Inhibition Effect | Reference |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | 10⁻⁶ M | Strong inhibition | nih.gov |
| PC-3 | Prostate Cancer (Androgen-Refractory) | 10⁻⁶ M | Strong inhibition | nih.gov |
| LAPC-4 | Prostate Cancer (Androgen-Sensitive) | 10⁻⁶ M | Strong inhibition | nih.gov |
| DU145 | Prostate Cancer (Androgen-Refractory) | 10⁻⁶ M | Strong inhibition | nih.gov |
| PZ-HPV-7 | Immortalized Normal Prostate Cells | 10⁻⁶ M | Inhibition | nih.gov |
| A498 | Kidney Cancer | Not Specified | More potent than 1,25(OH)₂D₃ | nih.gov |
| Caki-1 | Kidney Cancer | Not Specified | More potent than 1,25(OH)₂D₃ | nih.gov |
| MCF-7 | Breast Cancer | Not Specified | Dose-dependent growth-inhibitory effect | nih.gov |
| BxPC-3 | Pancreatic Cancer | Not Specified | Strong growth inhibition | nih.gov |
Induction of Programmed Cell Death Pathways in Cellular Assays
In addition to inhibiting cell proliferation, this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov This is a critical mechanism for its anti-cancer activity. The induction of apoptosis has been demonstrated through various cellular assays, including DNA fragmentation assays and caspase activation assays. nih.gov
In prostate cancer cell lines such as LNCaP and PC-3, treatment with this compound leads to a toxic effect, causing the cells to undergo apoptosis. nih.gov Similarly, in human renal cancer cells, the growth inhibition mediated by the dihydroxylated form of this analog is associated with an increase in apoptosis. nih.gov The pro-apoptotic effects are often observed to be more pronounced than those of the natural vitamin D compounds. nih.gov This enhanced ability to trigger cell death pathways further highlights the potential of this VDR-alkylating agent in cancer research. nih.govrtrn.net
The table below summarizes the findings on the induction of apoptosis by this compound in different cancer cell lines.
| Cell Line | Cancer Type | Apoptosis Induction | Method of Detection | Reference |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | Yes | DNA fragmentation, caspase activation | nih.gov |
| PC-3 | Prostate Cancer (Androgen-Refractory) | Yes | DNA fragmentation, caspase activation | nih.gov |
| LAPC-4 | Prostate Cancer (Androgen-Sensitive) | Yes | Not Specified | nih.gov |
| DU145 | Prostate Cancer (Androgen-Refractory) | Yes | Not Specified | nih.gov |
| A498 | Kidney Cancer | Yes (by dihydroxy-analog) | Not Specified | nih.gov |
| Caki-1 | Kidney Cancer | Yes (by dihydroxy-analog) | Not Specified | nih.gov |
This compound: A Versatile Tool in Biochemical and Structural Biology Research
The chemical compound this compound has emerged as a significant tool in the scientific exploration of vitamin D metabolism and action. Its unique properties as a covalent modifier have enabled researchers to delve into the intricate mechanisms of cellular processes, gene expression, and the structural biology of key proteins involved in the vitamin D endocrine system.
Applications in Biochemical Research
The ability of this compound to form a stable, covalent bond with its target proteins, primarily the vitamin D receptor (VDR), has made it an invaluable probe for a variety of biochemical investigations.
Examination of Cellular Differentiation Processes
Studies have utilized this compound and its analogs to investigate their effects on cellular differentiation. For instance, research has shown that 25-hydroxyvitamin D3 [25(OH)D3] can induce the osteogenic differentiation of human mesenchymal stem cells (hMSCs). nih.gov At concentrations of 250-500 nM, 25(OH)D3 was found to up-regulate the expression of osteogenic markers such as alkaline phosphatase, osteopontin, and osteocalcin, and significantly increase mineralization. nih.gov This suggests a direct role for this vitamin D metabolite in bone formation.
Analysis of Gene Expression Profiles in Response to Covalent Modification
The covalent attachment of this compound to the VDR provides a unique opportunity to study the downstream effects on gene expression without the typical equilibrium dynamics of a reversible ligand. Research has demonstrated that both 25(OH)D3 and its counterpart, 25-hydroxyvitamin D2, can modulate the transcriptome of peripheral blood mononuclear cells (PBMCs) in a manner identical to the most potent VDR ligand, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3]. nih.gov However, this requires significantly higher concentrations, with EC50 values estimated at 322 nM for 25(OH)D3 and 295 nM for 25(OH)D2, compared to 0.48 nM for 1,25(OH)2D3. nih.gov This indicates that while the gene regulatory potential exists, it is considerably less potent than that of the fully activated form of vitamin D.
A related analog, 1α,25-dihydroxyvitamin D3-3-bromoacetate (1,25(OH)2D3-3-BE), has been shown to covalently bind to the VDR and activate gene transcription. nih.gov This covalent modification is thought to protect the ligand from catabolic enzymes, potentially increasing its half-life and altering the expression profile of target genes like CYP24, a key enzyme in vitamin D catabolism. nih.gov Furthermore, studies with 1,25-dihydroxyvitamin D3-3-bromoacetate have revealed its immunosuppressive effects, demonstrating its ability to inhibit T-cell proliferation by affecting the PI3K/Akt/mTOR signaling cascade. nih.gov
Use in Structural Biology Approaches
The structural characteristics of this compound and related analogs are crucial for understanding their interactions with the VDR and the vitamin D binding protein (DBP).
Co-crystallization Studies with VDR and DBP
While direct co-crystallization studies with this compound are hypothetical, the utility of such an approach is clear. The covalent nature of its binding would stabilize the ligand-receptor complex, facilitating the growth of high-quality crystals necessary for X-ray crystallography. This would provide invaluable high-resolution structural information about the precise binding orientation and the conformational changes induced in the VDR upon covalent modification.
Nuclear Magnetic Resonance (NMR) Studies with Labeled Analogs
NMR spectroscopy has been a powerful technique for studying the conformation of vitamin D and its analogs in solution. nih.govacs.org By using fluorinated vitamin D analogs, researchers have been able to probe the conformation of the A-ring and seco-B ring within the VDR complex using 19F-NMR spectroscopy. nih.gov These studies have provided insights into the dynamic interconversion between different conformations of the vitamin D molecule and how these are influenced by the protein environment. nih.gov Such approaches, if applied to labeled versions of this compound, could offer detailed information about its specific interactions within the VDR ligand-binding pocket.
Methodological Advancements in Analytical Chemistry
A significant application of bromoacetate and other derivatizing agents is in the enhancement of analytical methods for detecting vitamin D metabolites.
Derivatization for Enhanced Mass Spectrometry Detection of Vitamin D Metabolites
The detection of vitamin D metabolites, which are often present at very low concentrations in biological samples, presents a significant analytical challenge. nih.gov Derivatization is a key strategy to improve the sensitivity and selectivity of detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govscienceopen.com
Methodological Advancements in Analytical Chemistry
Development of Chromatography-Based Separation Techniques for Analogs
The unique chemical properties of this compound and its analogs, particularly the presence of the reactive bromoacetyl group, necessitate the development of specialized chromatography-based separation techniques. These methods are crucial for the purification of the synthesized analogs from reaction mixtures, separation from precursors, and isolation of individual stereoisomers, which is vital for their characterization and application as specific biochemical probes.
High-performance liquid chromatography (HPLC) is the cornerstone for the separation of these vitamin D analogs. The development of these methods often involves a systematic approach to optimize the separation of compounds with very similar structures.
Research Findings:
In the development of affinity alkylating derivatives of vitamin D, such as those containing a bromoacetate group, chromatographic techniques are indispensable for purification and characterization. For instance, in studies involving the synthesis of affinity labeling analogs of 1α,25-dihydroxyvitamin D3, including a 3-bromoacetate derivative which is structurally very similar to this compound, HPLC is a key step. nih.gov The synthesis of these compounds results in a mixture that includes the target analog, unreacted starting materials, and potential side products.
The separation of these closely related compounds is typically achieved using reversed-phase HPLC. The choice of the stationary phase, mobile phase composition, and gradient elution profile are critical parameters that are optimized to achieve baseline separation. For vitamin D analogs, C18 columns are commonly employed due to their hydrophobicity, which allows for effective separation based on the subtle differences in the polarity of the analogs.
A study on various affinity alkylating derivatives of 1α,25-dihydroxyvitamin D3, including those with a bromoacetate probe at different positions (1, 3, and 11), demonstrated that these compounds could be successfully synthesized and purified. nih.gov Although the specific chromatographic conditions for the this compound were not detailed, the principles applied to its dihydroxy counterpart are directly transferable. The process would involve incubating the parent compound with the appropriate reagents to introduce the bromoacetate group, followed by purification using HPLC. The effectiveness of the separation is confirmed by analyzing the collected fractions for the presence of the desired product, often identified by its unique retention time and spectroscopic properties.
The following interactive data table summarizes typical parameters that would be considered and optimized in the development of an HPLC method for the separation of this compound and its analogs, based on established methods for similar vitamin D derivatives.
Interactive Data Table: HPLC Parameters for Separation of this compound Analogs
| Parameter | Typical Setting/Value | Rationale and Research Context |
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns are standard for separating vitamin D metabolites and their analogs due to their hydrophobic nature, which provides good resolution based on polarity differences. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water or Methanol (B129727) and Water | A gradient elution is often necessary to separate compounds with a range of polarities, from the less polar starting materials to the more polar bromoacetate analogs. |
| Detector | UV-Vis Detector (e.g., at 265 nm) | Vitamin D and its analogs exhibit a characteristic UV absorbance maximum around 265 nm, allowing for their sensitive detection. |
| Flow Rate | 1.0 - 1.5 mL/min | This flow rate range typically provides a good balance between separation efficiency and analysis time. |
| Injection Volume | 10 - 100 µL | The volume injected depends on the concentration of the sample and the sensitivity of the detector. |
| Internal Standard | A structurally similar compound not present in the sample | An internal standard can be used to improve the accuracy and precision of quantification by correcting for variations in injection volume and detector response. |
The successful development of such chromatography-based separation techniques is a prerequisite for any further biochemical research using this compound and its analogs. It ensures that the biological effects observed are attributable to the specific analog under investigation and not to impurities from the synthesis process.
Future Directions and Emerging Research Avenues for Bromoacetate Analogs
Design and Synthesis of Next-Generation Affinity Probes
The development of sophisticated affinity probes is crucial for advancing our understanding of vitamin D's molecular interactions. The foundational design of 25-Hydroxyvitamin D3-bromoacetate involves attaching a reactive bromoacetate (B1195939) group to the vitamin D scaffold, enabling covalent bond formation with nucleophilic residues in the binding pockets of target proteins. researchgate.netacs.org
Future design strategies are focused on creating next-generation probes with enhanced specificity, reactivity, and versatility. These include:
Modifications to the Vitamin D Core: Researchers are exploring alterations to the A-ring, C/D-ring, and the side-chain of the vitamin D molecule to improve binding affinity and selectivity for specific vitamin D-binding proteins. acs.org For instance, analogs with branched side chains or an aromatic D-ring are being synthesized to probe different conformational states of the vitamin D receptor (VDR). nih.gov
Alternative Reactive Groups: While the bromoacetate group is effective, other reactive moieties with different targeting properties are being investigated. These might include photoactivatable cross-linkers that allow for more precise temporal control of the labeling reaction.
Incorporation of Reporter Tags: To facilitate detection and identification of labeled proteins, next-generation probes are being designed with integrated reporter tags such as biotin (B1667282) for affinity purification or fluorescent dyes for direct visualization.
The synthesis of these advanced analogs often involves multi-step organic chemistry processes. For example, the synthesis of 1α,25-dihydroxyvitamin D3-3β-bromoacetate involves a series of protection, coupling, and deprotection steps to introduce the bromoacetate group at the desired position without affecting other reactive parts of the molecule. nih.gov
Table 1: Design Features of Next-Generation Vitamin D Affinity Probes
| Feature | Description | Rationale |
| Modified Core Structure | Alterations to the A-ring, C/D-rings, or side-chain. | Enhance binding affinity and selectivity for specific target proteins. |
| Alternative Reactive Groups | Introduction of photoactivatable or other cross-linking moieties. | Provide greater control over the labeling reaction. |
| Reporter Tags | Incorporation of biotin, fluorescent dyes, or other tags. | Facilitate easier detection, purification, and identification of labeled proteins. |
Integration with Proteomic Approaches for Global Interaction Mapping
A primary application of bromoacetate analogs is the identification of proteins that interact with vitamin D metabolites. The covalent nature of the bond formed by these probes allows for the stable capture of even transient or low-affinity interactions, which might be missed by other methods.
The integration of these affinity probes with modern proteomic techniques is opening the door to global interaction mapping of the vitamin D interactome. This involves:
Affinity Labeling in Cellular Systems: Cells or cell lysates are treated with the bromoacetate analog, leading to the covalent labeling of target proteins.
Enrichment of Labeled Proteins: If the probe includes an affinity tag like biotin, the labeled proteins can be selectively enriched from the complex mixture using streptavidin-coated beads.
Mass Spectrometry-Based Identification: The enriched proteins are then digested into peptides and analyzed by mass spectrometry to identify the proteins and map the specific sites of covalent modification.
This approach has been successfully used to label the vitamin D receptor (VDR) and the vitamin D-binding protein (DBP). researchgate.netnih.gov Future studies will likely expand this to identify a broader range of interacting partners in different cellular compartments and under various physiological conditions. For instance, techniques like the yeast two-hybrid system have been employed to identify VDR-interacting proteins such as the steroid receptor coactivator-1 (SRC-1), demonstrating the potential for discovering novel interactors. nih.gov
Table 2: Research Findings from Proteomic Studies with Vitamin D Analogs
| Study Focus | Key Finding | Implication |
| VDR Labeling | 1α,25-dihydroxyvitamin D3-3β-bromoacetate covalently labels a single cysteine residue (Cys288) in the VDR ligand-binding domain. nih.gov | Confirms direct interaction and provides a tool to study VDR structure and function. |
| DBP Labeling | 25-Hydroxyvitamin D3-3-bromoacetate specifically labels the vitamin D-binding protein. researchgate.net | Enables the study of vitamin D transport and metabolism. |
| VDR Interactors | Yeast two-hybrid screening identified SRC-1 as a VDR-interacting protein in a ligand-dependent manner. nih.gov | Reveals co-activators involved in vitamin D-mediated gene transcription. |
Advanced In Silico Modeling and Molecular Dynamics Simulations of Binding
Computational methods are becoming indispensable tools for understanding the interactions between vitamin D analogs and their target proteins at an atomic level. Advanced in silico modeling and molecular dynamics (MD) simulations provide insights that can guide the design of more effective probes and interpret experimental results.
These computational approaches can:
Predict Binding Poses: Molecular docking simulations can predict how a bromoacetate analog fits into the binding pocket of a target protein like the VDR. researchgate.net This can help to rationalize the observed binding affinities and specificities.
Identify Key Residues for Interaction: By analyzing the simulation trajectories, researchers can identify the specific amino acid residues that form crucial contacts with the ligand. This information is invaluable for designing mutagenesis studies to validate the binding mode and for developing next-generation analogs with improved interactions.
Calculate Binding Free Energies: Solvation free energy calculations can provide a quantitative measure of the binding affinity, helping to rank different analog designs before their synthesis. mdpi.com
Molecular modeling of 1,25(OH)2D3-3-BE binding to the VDR ligand-binding domain has provided a structural basis for its covalent modification of Cys288. nih.gov
Exploration in Mechanistic Studies of Non-Canonical Vitamin D Signaling Pathways
While the classical genomic actions of vitamin D via the nuclear VDR are well-established, there is growing evidence for non-canonical, or non-genomic, signaling pathways that are initiated at the cell membrane and occur much more rapidly. nih.govnih.gov These pathways are often mediated by membrane-associated forms of the VDR or other novel vitamin D-binding proteins like protein disulfide-isomerase A3 (PDIA3). mdpi.commdpi.com
Bromoacetate analogs of vitamin D are poised to be instrumental in dissecting these non-canonical pathways. The ability of these probes to covalently capture interacting proteins is particularly valuable for stabilizing and identifying the components of the transient signaling complexes that form at the cell membrane.
Research in this area is focused on:
Identifying Membrane Receptors: Using bromoacetate analogs in proteomic studies on isolated cell membranes to identify the specific proteins that bind vitamin D and initiate rapid signaling events.
Elucidating Downstream Signaling Cascades: Once a membrane receptor is identified and labeled, researchers can investigate the downstream signaling pathways that are activated. For example, 1,25-dihydroxyvitamin D3-3-bromoacetate has been shown to induce immunosuppression through the PI3K/Akt/mTOR signaling cascade, a non-canonical pathway. nih.gov
The exploration of these non-canonical pathways is a rapidly evolving field, and bromoacetate analogs will undoubtedly be at the forefront of these investigations, helping to unravel the full complexity of vitamin D signaling.
Q & A
Basic Research Questions
Q. What is the molecular mechanism underlying the antiproliferative effects of 25-OH-D3-3-BE in cancer cells?
- Answer : 25-OH-D3-3-BE covalently binds to the ligand-binding domain (LBD) of the vitamin D receptor (VDR), forming a stable complex that resists metabolic degradation. This interaction prolongs VDR activation, enhancing transcriptional regulation of genes involved in cell cycle arrest and apoptosis. Unlike 1,25(OH)₂D₃, 25-OH-D3-3-BE exhibits delayed induction of CYP24 (a catabolic enzyme), reducing its own degradation and sustaining antiproliferative signaling .
Q. How does the synthesis of 25-OH-D3-3-BE address challenges in metabolic stability?
- Answer : The bromoacetate group at the 3β position enables covalent binding to VDR, shielding the molecule from CYP24-mediated hydroxylation. This design extends its half-life compared to 1,25(OH)₂D₃. Synthetic routes often start with photoisomerization of 5E-vitamin D₃ derivatives, followed by bromoacetylation under anhydrous conditions to preserve stereochemical integrity .
Q. What in vitro evidence supports the efficacy of 25-OH-D3-3-BE against prostate cancer?
- Answer : In androgen-sensitive (LNCaP) and refractory (PC-3, DU145) prostate cancer cells, 25-OH-D3-3-BE induces apoptosis via caspase-3 activation and DNA fragmentation. At 1 µM, it suppresses proliferation by 70–90%, comparable to 1,25(OH)₂D₃, but with sustained VDR-RXR heterodimer formation and coactivator recruitment (e.g., GRIP-1) .
Advanced Research Questions
Q. How do contradictory findings on CYP24 induction by 25-OH-D3-3-BE inform experimental design?
- Answer : While 1,25(OH)₂D₃ rapidly upregulates CYP24 (within 6 hours), 25-OH-D3-3-BE shows delayed and weaker induction (24–48 hours). This discrepancy arises from its covalent VDR binding, which slows dissociation and limits feedback activation of CYP24. Researchers should use time-course assays (qPCR, Western blot) and compare isoform-specific CYP24 inhibitors to validate metabolic stability .
Q. What methodological considerations are critical for quantifying 25-OH-D3-3-BE in biological matrices?
- Answer : LC-MS/MS is preferred due to its specificity, but challenges include:
- Epimeric interference : 3-epi-25-OH-D3 co-elutes with 25-OH-D3-3-BE in standard methods. Use core-shell columns (e.g., Phenomenex Kinetex C18) for isomer separation .
- Protein binding : >85% of 25-OH-D3-3-BE binds to vitamin D-binding protein (DBP). Include protein precipitation (e.g., acetonitrile) or immunoaffinity extraction to measure free fractions .
Q. Why does 25-OH-D3-3-BE exhibit lower hypercalcemic toxicity in vivo compared to 1,25(OH)₂D₃?
- Answer : In CD-1 mice, 25-OH-D3-3-BE (166 µg/kg) does not elevate serum calcium, unlike 1,25(OH)₂D₃. This is attributed to its tissue-selective VDR activation and reduced calbindin-D9k expression in intestinal cells. Toxicity studies should pair calcium assays with tissue-specific VDR occupancy profiling (e.g., ChIP-seq) .
Q. How can researchers resolve discrepancies in bioactivity between 25-OH-D3-3-BE and its analogs?
- Answer : Structural analogs (e.g., 25-OH-D3-3-hemisuccinate) show variable VDR binding due to steric hindrance from the ester group. Use surface plasmon resonance (SPR) to compare binding kinetics and luciferase reporter assays (e.g., VDRE-driven constructs) to assess transcriptional potency .
Methodological Best Practices
- Synthesis : Optimize bromoacetylation steps under inert atmospheres to prevent oxidation of the 5,7-diene system .
- In vivo models : Use xenograft models (e.g., A498 renal carcinoma) with weekly dosing to evaluate tumor regression while monitoring urinary calcium/creatinine ratios .
- Data interpretation : Normalize 25-OH-D3-3-BE concentrations to DBP levels in serum to account for bioavailability variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
